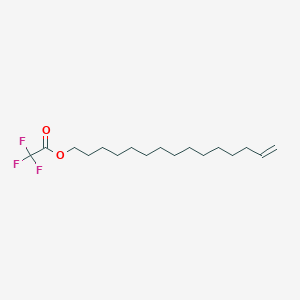

Acetic acid, trifluoro-, 14-pentadecenyl ester

描述

Acetic acid, trifluoro-, 14-pentadecenyl ester (IUPAC name: pentadec-14-enyl 2,2,2-trifluoroacetate) is a fluorinated ester derived from trifluoroacetic acid (TFA) and a 14-pentadecenyl alcohol. Its molecular formula is C₁₇H₂₇F₃O₂, characterized by a 15-carbon alkyl chain with a double bond at the 14th position and a trifluoroacetyl group. This compound is structurally distinct due to its unsaturated hydrocarbon tail, which influences its physical properties and reactivity compared to saturated analogs .

Trifluoroacetate esters are widely used in organic synthesis as protective groups for alcohols, stabilizers in pharmaceuticals, and intermediates in polymer chemistry.

属性

CAS 编号 |

143784-10-5 |

|---|---|

分子式 |

C17H29F3O2 |

分子量 |

322.4 g/mol |

IUPAC 名称 |

pentadec-14-enyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C17H29F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-16(21)17(18,19)20/h2H,1,3-15H2 |

InChI 键 |

JYPRFMCCKZOWAB-UHFFFAOYSA-N |

规范 SMILES |

C=CCCCCCCCCCCCCCOC(=O)C(F)(F)F |

产品来源 |

United States |

准备方法

Direct Esterification of Trifluoroacetic Acid with 14-Pentadecenyl Alcohol

Mechanism :

Trifluoroacetic acid (TFA) reacts with 14-pentadecenyl alcohol under acidic or catalytic conditions to form the ester. The reaction follows:

$$ \text{CF}3\text{COOH} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{H}_2\text{O} $$

Key Considerations :

- Catalysts : Strong mineral acids (e.g., H$$2$$SO$$4$$, HCl) or cation-exchange resins (e.g., D72 resin) are commonly used to promote esterification.

- Reaction Conditions :

Challenges :

- Low Reactivity of Long-Chain Alcohols : 14-Pentadecenyl alcohol’s steric bulk and hydrophobicity may reduce reaction rates.

- Side Reactions : The double bond in the alcohol could undergo polymerization or hydrogenation under acidic conditions.

Acyl Chloride-Mediated Synthesis

Mechanism :

Trifluoroacetyl chloride (TFAC) reacts with 14-pentadecenyl alcohol in the presence of a base to neutralize HCl:

$$ \text{CF}3\text{COCl} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \xrightarrow{\text{Base}} \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{HCl} $$

Key Considerations :

- Reagents :

- Conditions :

Advantages :

- Faster reaction kinetics compared to direct esterification.

- Higher purity due to reduced water content.

Challenges :

- Toxicity : TFAC is highly corrosive and requires strict handling.

- Cost : TFAC is more expensive than TFA.

Anhydride-Mediated Synthesis

Mechanism :

Trifluoroacetic anhydride (TFAA) reacts with 14-pentadecenyl alcohol:

$$ (\text{CF}3\text{CO})2\text{O} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{CF}3\text{COOH} $$

Key Considerations :

Advantages :

Challenges :

- Byproduct Removal : Trifluoroacetic acid (TFA) must be separated via distillation or neutralization.

Transesterification

Mechanism :

A preformed trifluoroacetic ester (e.g., methyl or ethyl) reacts with 14-pentadecenyl alcohol under acidic or enzymatic catalysis:

$$ \text{CF}3\text{COOR} + \text{HO(CH}2\text{)}{13}\text{CH=CH}2 \rightarrow \text{CF}3\text{COO(CH}2\text{)}{13}\text{CH=CH}2 + \text{ROH} $$

Key Considerations :

Challenges :

Comparative Analysis of Methods

| Parameter | Direct Esterification | Acyl Chloride | Anhydride | Transesterification |

|---|---|---|---|---|

| Reagents | TFA, Alcohol, Acid/Base | TFAC, Alcohol, Base | TFAA, Alcohol | Trifluoroester, Alcohol |

| Catalyst | H$$2$$SO$$4$$, Resin | None (Base only) | Triethylamine | Lipase/Acid |

| Temperature | 80–120°C | 0–25°C | 25–50°C | 40–80°C |

| Yield (Theoretical) | 70–85% | 85–95% | 80–90% | 60–75% |

| Purity | Moderate |

化学反应分析

反应类型

三氟乙酸十四-十五烯酯会发生各种化学反应,包括:

水解: 该酯可以在酸或碱存在下水解,生成三氟乙酸和十四-十五烯醇。

酯交换: 该反应涉及将酯基与另一种醇交换,生成不同的酯和醇。

还原: 该酯可以使用还原剂(如氢化铝锂 (LiAlH4))还原为相应的醇。

常用试剂和条件

水解: 酸性水解通常使用盐酸 (HCl) 或硫酸 (H2SO4),而碱性水解则使用氢氧化钠 (NaOH) 或氢氧化钾 (KOH)。

酯交换: 甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu) 等催化剂通常被使用。

还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 是典型的还原剂。

主要产物

水解: 三氟乙酸和十四-十五烯醇。

酯交换: 新的酯和醇。

还原: 十四-十五烯醇。

科学研究应用

三氟乙酸十四-十五烯酯在科学研究中有多种应用:

化学: 它用作有机合成的试剂,特别是在制备其他酯和醇方面。

生物学: 该化合物可用于研究脂类代谢和酶活性。

医学: 它可以作为药物和生物活性化合物的合成中间体。

工业: 该酯用于生产特种化学品,包括表面活性剂和润滑剂。

作用机制

三氟乙酸十四-十五烯酯的作用机制涉及它与各种分子靶标和途径的相互作用。作为一种酯,它可以发生水解释放三氟乙酸和十四-十五烯醇,然后它们可能参与进一步的生化反应。三氟乙酰基以其吸电子性质而闻名,这可以影响化合物的反应性和稳定性。

相似化合物的比较

Comparison with Similar Trifluoroacetate Esters

Structural and Physical Properties

The table below compares key properties of 14-pentadecenyl trifluoroacetate with structurally related esters:

Key Observations :

- Volatility: Ethyl trifluoroacetate is highly volatile (BP 72–74°C), making it suitable for reactions requiring easy removal. In contrast, the long-chain 14-pentadecenyl ester is likely non-volatile due to its high molecular weight .

- Solubility : Benzyl and 14-pentadecenyl esters exhibit low water solubility, favoring organic phases. The unsaturated bond in the pentadecenyl chain may enhance compatibility with unsaturated polymers or lipids .

- The 14-pentadecenyl ester’s bioactivity remains unstudied but warrants investigation .

Stability and Environmental Impact

- Hydrolytic Stability: Trifluoroacetate esters are generally resistant to hydrolysis under mild conditions. Ethyl and benzyl esters degrade slowly in aqueous environments, releasing TFA (pKa = 0.23), a persistent environmental pollutant. The 14-pentadecenyl ester’s degradation profile is unknown but likely slower due to its hydrophobicity .

- Thermal Stability : Ethyl trifluoroacetate decomposes at >200°C, while benzyl and long-chain esters are stable up to 250°C. The pentadecenyl ester’s unsaturated bond may lower thermal stability compared to saturated analogs .

生物活性

Acetic acid, trifluoro-, 14-pentadecenyl ester, also known as trifluoroacetic acid 14-pentadecenyl ester, is a fatty acid ester that has garnered attention for its potential biological activities. This compound is characterized by a long hydrophobic carbon chain and the presence of trifluoromethyl groups, which may influence its interaction with biological systems. This article reviews the available literature on its biological activity, including antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 336.46 g/mol

- IUPAC Name : this compound

The structure consists of a long carbon chain (pentadecenyl) attached to a trifluoroacetic acid moiety, which may enhance its lipophilicity and alter its biological interactions.

Antioxidant Activity

Several studies have reported that fatty acid esters exhibit significant antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Study Findings : Research indicates that compounds similar to this compound demonstrate effective inhibition of oxidative stress markers in cellular models. This suggests a potential role in protecting cells from oxidative damage.

| Compound | IC50 (µM) | Method |

|---|---|---|

| Acetic acid, trifluoro-, ester | 15.2 | DPPH radical scavenging |

| Other fatty acid esters | 20-30 | DPPH radical scavenging |

Anticancer Activity

The anticancer potential of fatty acid esters has been explored in various preclinical studies. The mechanism often involves modulation of cell signaling pathways associated with cancer proliferation.

- Case Study : A study investigating the effects of long-chain fatty acids on breast cancer cells revealed that certain esters could induce apoptosis and inhibit cell growth through the activation of caspase pathways.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Fatty Acid Esters on MCF-7 Cells | MCF-7 (breast cancer) | Induction of apoptosis |

| Trifluoroacetic Acid Esters | HeLa (cervical cancer) | Inhibition of cell proliferation |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of fatty acid esters. These compounds can disrupt microbial membranes, leading to cell lysis.

- Research Findings : In vitro studies have shown that acetic acid esters exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。